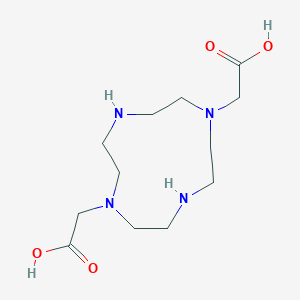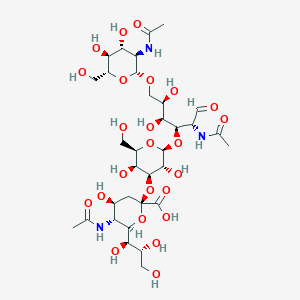
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide involves a variety of chemical reactions, including the use of dipolarophiles and pyridine N-oxides. One study investigated the sequential pericyclic reactions of pyridine N-oxides with phenylsulfonylpropadiene, leading to the formation of cycloadducts and providing insights into the reaction mechanisms and molecular orbital considerations (Matsuoka et al., 1993).
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been analyzed using Fourier transform infrared (FTIR) and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations. This analysis provides detailed information on the vibrational frequencies, geometry, and normal modes of vibration, revealing the compound's intricate structural characteristics (Renuga et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cycloadditions and reactions with dipolarophiles, which have been explored to understand its reactivity and regioselectivity. The study of these reactions provides valuable insights into the compound's chemical behavior and potential applications (Matsuoka et al., 1992).
Applications De Recherche Scientifique
Synthesis and Characterization
- N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide has been utilized in the synthesis and characterization of various compounds. For example, its derivatives are used in synthesizing copper(I) complexes with novel bidentate iminopyridine ligands, showcasing its role in the formation of complex metallic structures (Dehghanpour et al., 2007).
Reaction with Dipolarophiles
- This compound participates in reactions with dipolarophiles. Studies have shown its involvement in cycloadditions with substituted phenyl isocyanates, leading to the formation of various pyridine derivatives (Hisano et al., 1979).
Spectroscopic Analysis
- The compound has been the subject of detailed spectroscopic analysis using techniques like FTIR and Raman spectra. These studies help understand its molecular structure and vibrational properties, essential for its application in various fields of chemistry (Renuga et al., 2014).
Catalytic Applications
- It has been explored for its catalytic properties, particularly in the selective oxidation of tertiary amines. This research opens avenues for its use in catalytic processes, particularly in organic synthesis (Pina et al., 2007).
Coordination Chemistry
- Research has been conducted on its role in coordination chemistry, especially in the formation of dimethylplatinum(II) complexes. This highlights its potential in creating novel organometallic compounds (Thorn & Calabrese, 1988).
Copolymerization Processes
- The compound is used in copolymerization processes involving chromium(III) amino-bis(phenolato) complexes. Its role in these processes is critical for understanding polymer formation and structure (Devaine-Pressing et al., 2015).
Propriétés
IUPAC Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJQMNZLQVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891481 | |
| Record name | Pheniramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |
CAS RN |
12656-98-3 | |
| Record name | Pheniramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















